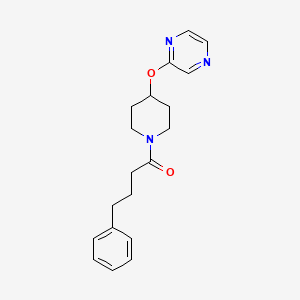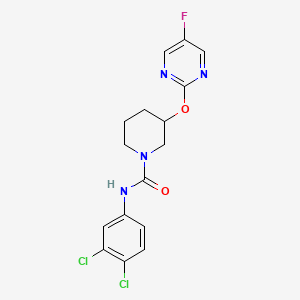
4-Phenyl-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)butan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Phenyl-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)butan-1-one is a synthetic compound that features a piperidine ring, a pyrazine moiety, and a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)butan-1-one typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diamines or through hydrogenation of pyridine derivatives.
Attachment of the Pyrazine Moiety: The pyrazine moiety can be introduced via nucleophilic substitution reactions where a pyrazine derivative reacts with a suitable leaving group on the piperidine ring.
Formation of the Phenyl Group: The phenyl group can be introduced through Friedel-Crafts acylation or alkylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-Phenyl-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)butan-1-one can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols.
Aplicaciones Científicas De Investigación
4-Phenyl-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)butan-1-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and as an analgesic.
Pharmacology: The compound is investigated for its interactions with various biological targets, including receptors and enzymes.
Chemical Biology: It is used as a tool compound to study biological pathways and mechanisms.
Industrial Applications: The compound may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mecanismo De Acción
The mechanism of action of 4-Phenyl-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)butan-1-one involves its interaction with specific molecular targets such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing biological pathways . Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
1-Phenyl-2-(piperidin-1-yl)ethanone: This compound shares the piperidine and phenyl groups but lacks the pyrazine moiety.
1-(4-(Piperazin-1-yl)phenyl)pyridin-2(1H)-one: This compound features a piperazine ring and a pyridine moiety, differing from the pyrazine and piperidine structure.
Uniqueness
4-Phenyl-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)butan-1-one is unique due to the presence of the pyrazine moiety, which may confer distinct biological activities and chemical reactivity compared to similar compounds. Its specific structure allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
Propiedades
IUPAC Name |
4-phenyl-1-(4-pyrazin-2-yloxypiperidin-1-yl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c23-19(8-4-7-16-5-2-1-3-6-16)22-13-9-17(10-14-22)24-18-15-20-11-12-21-18/h1-3,5-6,11-12,15,17H,4,7-10,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPUSZNQPZDTJDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=CN=C2)C(=O)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[1-(tert-Butoxycarbonyl)piperidin-4-yl]zinc iodide](/img/structure/B2953296.png)


![N-(4-cyanophenyl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2953299.png)
![3-({[4-(furan-2-carbonyl)piperazin-1-yl]sulfonyl}methyl)-1,2-benzoxazole](/img/structure/B2953300.png)
![1,3-dimethyl-8-[(4-methylanilino)methyl]-7H-purine-2,6-dione](/img/structure/B2953304.png)
![4-[3-(2-fluorophenyl)-4,5,6,7-tetrahydroindazol-2-yl]-N-(oxolan-2-ylmethyl)benzamide](/img/structure/B2953305.png)
![9-(4-chlorophenyl)-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2953309.png)
![N-(1-cyanocyclohexyl)-2-{[4-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamido)phenyl]amino}propanamide](/img/structure/B2953311.png)
![4-Methyl-3-[(3-propan-2-yloxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B2953314.png)
![N-(2,4-difluorobenzyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2953315.png)
![2-[3-(4-methoxybenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2953316.png)


